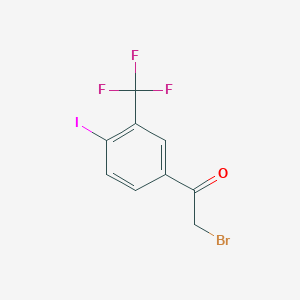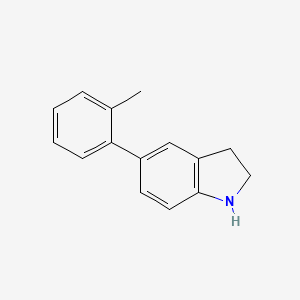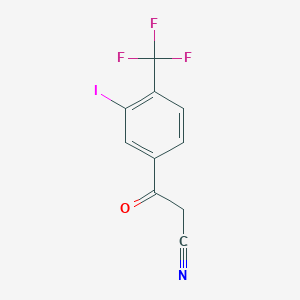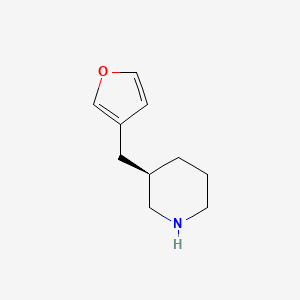
(2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate: is a complex organic compound featuring a pyrrole ring with a formyl group and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the Maillard reaction, where amines and sugars react non-enzymatically to form 2-formylpyrroles . Another approach is the one-step synthesis from O-ethyl 2-thionoester pyrroles .
Industrial Production Methods: Industrial production of this compound may involve large-scale Maillard reactions or other efficient synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, solvents, and catalysts, are optimized to maximize production efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in the pyrrole ring can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activities, such as hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Medicine:
- Potential applications in drug discovery and development due to its unique structural properties.
Industry:
- Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pyrrole ring’s electron-rich nature allows it to interact with various biological molecules, potentially leading to its observed biological effects.
類似化合物との比較
- (2R)-2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid .
- (2R)-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid .
Comparison:
- Structural Differences: The main difference lies in the side chains attached to the pyrrole ring. While (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate has an ethyl ester group, the similar compounds have different substituents, such as carboxylic acid or propanoic acid groups.
- Unique Properties: The presence of the ethyl ester group in this compound may confer unique reactivity and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
ethyl (2R)-2-(2-formylpyrrol-1-yl)-4-methylhexanoate |
InChI |
InChI=1S/C14H21NO3/c1-4-11(3)9-13(14(17)18-5-2)15-8-6-7-12(15)10-16/h6-8,10-11,13H,4-5,9H2,1-3H3/t11?,13-/m1/s1 |
InChIキー |
FRVOKABUOLRZOR-GLGOKHISSA-N |
異性体SMILES |
CCC(C)C[C@H](C(=O)OCC)N1C=CC=C1C=O |
正規SMILES |
CCC(C)CC(C(=O)OCC)N1C=CC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[8-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12856369.png)
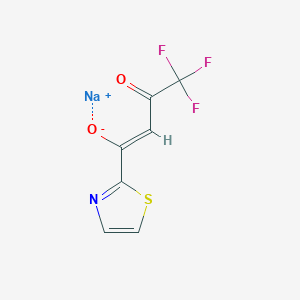
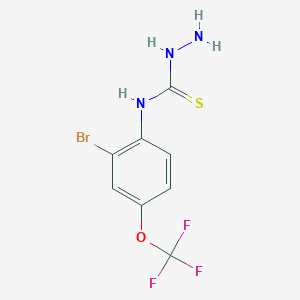





![5-(2-(Hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12856432.png)
